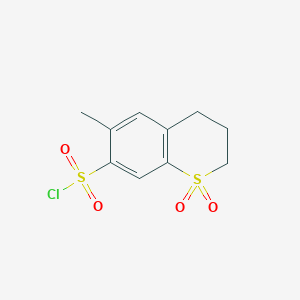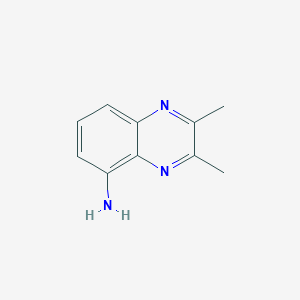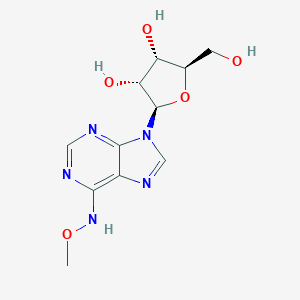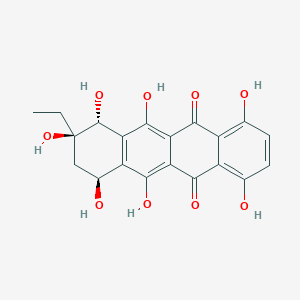
(7R)-8-Ethyl-7,8,9,10-tetrahydro-1,4,6,7β,8α,10α,11-heptahydroxy-5,12-naphthacenedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7R)-8-Ethyl-7,8,9,10-tetrahydro-1,4,6,7β,8α,10α,11-heptahydroxy-5,12-naphthacenedione, commonly known as Doxorubicin, is a chemotherapy drug that is widely used in the treatment of various types of cancers. It is a member of the anthracycline family of antibiotics, which are derived from Streptomyces bacteria. Doxorubicin is known for its potent anti-cancer properties, and it has been used to treat a variety of cancers, including breast cancer, lung cancer, lymphoma, and leukemia.
作用機序
The mechanism of action of Doxorubicin involves several steps. The drug enters the cancer cells through a process called passive diffusion, which is facilitated by the presence of a specific transporter protein on the surface of the cells. Once inside the cells, Doxorubicin intercalates into the DNA, which prevents the cells from dividing and growing. In addition, the drug also generates free radicals that damage the cancer cells, leading to their death.
Biochemical and Physiological Effects
Doxorubicin has several biochemical and physiological effects on the body. The drug can cause damage to the heart muscle, leading to cardiotoxicity. In addition, Doxorubicin can also cause damage to the bone marrow, leading to myelosuppression. Other side effects of the drug include nausea, vomiting, hair loss, and mouth sores.
実験室実験の利点と制限
Doxorubicin has several advantages and limitations for lab experiments. The drug is widely available and can be easily synthesized in the laboratory. In addition, Doxorubicin has been extensively studied, and its mechanism of action is well understood. However, the drug has several limitations, including its toxicity and potential side effects. In addition, Doxorubicin can be difficult to work with in the laboratory due to its complex chemical structure.
将来の方向性
There are several future directions for research on Doxorubicin. One area of research is the development of new formulations of the drug that are less toxic and have fewer side effects. Another area of research is the identification of new targets for the drug, which could increase its effectiveness in the treatment of cancer. In addition, there is ongoing research into the use of Doxorubicin in combination with other chemotherapy drugs, which could lead to improved outcomes for cancer patients.
合成法
The synthesis of Doxorubicin involves a complex series of chemical reactions that require several steps. The initial step involves the isolation of the Streptomyces bacteria from which the drug is derived. The bacteria are then cultured and fermented to produce the anthracycline nucleus, which is the basic structure of the drug. The nucleus is then modified through a series of chemical reactions to produce Doxorubicin.
科学的研究の応用
Doxorubicin has been extensively studied for its anti-cancer properties, and it has been shown to be effective in the treatment of a variety of cancers. The drug works by intercalating into the DNA of cancer cells, which prevents the cells from dividing and growing. In addition, Doxorubicin also generates free radicals that damage the cancer cells, leading to their death.
特性
CAS番号 |
17514-32-8 |
|---|---|
製品名 |
(7R)-8-Ethyl-7,8,9,10-tetrahydro-1,4,6,7β,8α,10α,11-heptahydroxy-5,12-naphthacenedione |
分子式 |
C20H18O9 |
分子量 |
402.4 g/mol |
IUPAC名 |
(7S,9R,10R)-9-ethyl-1,4,6,7,9,10,11-heptahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C20H18O9/c1-2-20(29)5-8(23)11-14(19(20)28)18(27)13-12(17(11)26)15(24)9-6(21)3-4-7(22)10(9)16(13)25/h3-4,8,19,21-23,26-29H,2,5H2,1H3/t8-,19+,20+/m0/s1 |
InChIキー |
YCGOFCMTIPNCPZ-YZQYHBQDSA-N |
異性体SMILES |
CC[C@]1(C[C@@H](C2=C([C@H]1O)C(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O)O |
SMILES |
CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O)O |
正規SMILES |
CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O)O |
同義語 |
(7R)-8-Ethyl-7,8,9,10-tetrahydro-1,4,6,7β,8α,10α,11-heptahydroxy-5,12-naphthacenedione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





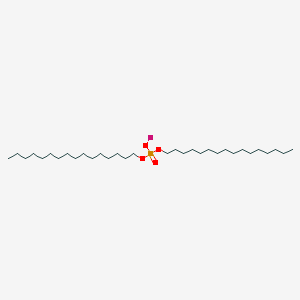

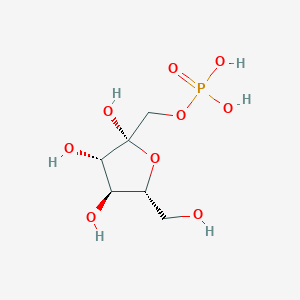

![(4Ar,6S,7R,8S,8aS)-6-methoxy-2-phenyl-7-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B91350.png)
